molecular formula C11H7F2NO B6366478 5-(2,5-Difluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261998-51-9

5-(2,5-Difluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6366478
CAS RN: 1261998-51-9
M. Wt: 207.18 g/mol
InChI Key: YGDFTFOUBRXUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Difluorophenyl)-3-hydroxypyridine, 95% (also known as DFPH) is a chemical compound with a wide range of applications in scientific research, including drug development, biochemistry, and pharmacology. DFPH is a fluorinated aromatic heterocyclic compound that is used as a building block for the synthesis of various compounds and as a reagent in various reactions. It is also used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes.

Scientific Research Applications

DFPH is widely used in scientific research and drug development. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in various reactions, such as the synthesis of peptides and other biomolecules. Additionally, DFPH is used as a fluorescent probe in fluorescence microscopy and as a fluorescent tracer in cell imaging.

Mechanism of Action

The mechanism of action of DFPH is not well understood. However, it is believed that the fluoroaromatic ring of the compound interacts with the target molecule, which allows it to bind to and alter the activity of the target molecule. This interaction can be used to study the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPH are not well understood. However, studies have shown that the compound can bind to and alter the activity of target proteins, which suggests that it may have potential therapeutic applications. In addition, DFPH has been shown to be a photosensitizer, which means that it can be used to study the effects of light on biological systems.

Advantages and Limitations for Lab Experiments

The main advantage of using DFPH in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care. Additionally, the fluoroaromatic ring of the compound can interact with the target molecule, which can lead to unexpected results.

Future Directions

There are several potential future directions for research involving DFPH. These include further studies of the mechanism of action of the compound, as well as its potential applications in drug development and biochemistry. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound. Finally, studies could be conducted to explore the potential of DFPH as a fluorescent tracer for cell imaging.

Synthesis Methods

DFPH can be synthesized by the reaction of 2,5-difluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol and yields a 95% pure product. The reaction mechanism involves nucleophilic addition of the aldehyde to the ester, followed by dehydration of the intermediate to give the final product.

properties

IUPAC Name

5-(2,5-difluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-1-2-11(13)10(4-8)7-3-9(15)6-14-5-7/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDFTFOUBRXUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682728
Record name 5-(2,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Difluorophenyl)pyridin-3-ol

CAS RN

1261998-51-9
Record name 5-(2,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.